molecular formula C5H4N8O B2856451 5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile CAS No. 728024-38-2

5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B2856451
CAS No.: 728024-38-2
M. Wt: 192.142
InChI Key: GIERKPPQUHIPBL-UHFFFAOYSA-N
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Description

The compound 5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile is a sophisticated heterocyclic scaffold designed for advanced medicinal chemistry and drug discovery research. It integrates two high-value pharmacophores: a 1,2,5-oxadiazole (also known as furazan) ring and a 1,2,3-triazole core, linked through a strategic amine bridge and further functionalized with a nitrile group. The 1,2,3-triazole moiety is a fundamental building block in bioactive compounds, renowned for its ability to form hydrogen bonds and dipole-dipole interactions with biological targets . Its incorporation, often achieved via "click chemistry," is a established strategy to improve a molecule's pharmacokinetic properties and binding affinity . The 1,2,5-oxadiazole heterocycle is similarly recognized for its role in the development of energetic materials and compounds with diverse biological activities, including cytotoxic properties . The presence of the electron-withdrawing nitrile group can significantly influence the molecule's electronic distribution, metabolic stability, and its potential to engage in specific interactions with enzyme active sites. As a multi-heterocyclic ensemble, this compound is a prime candidate for investigating new antibacterial agents, given the well-documented potential of 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives to act against multi-drug resistant bacteria . Furthermore, its structural features make it a valuable intermediate for synthesizing more complex molecules for oncology research, as 1,2,3-triazole-containing hybrids are frequently explored for their antiproliferative activity and potential to overcome multidrug resistance in cancer cells . This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key synthetic building block in pharmaceutical R&D.

Properties

IUPAC Name

5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2H-triazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N8O/c6-1-2-4(10-13-9-2)8-5-3(7)11-14-12-5/h(H2,7,11)(H2,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIERKPPQUHIPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NNN=C1NC2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Chemical Structure

The molecular formula for this compound is C6H6N8OC_6H_6N_8O, and it features a triazole ring fused with an oxadiazole moiety. The presence of both amino and carbonitrile functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in literature that utilize different coupling strategies to achieve high yields and purity of the target compound .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds related to the triazole and oxadiazole structures. For instance:

  • In vitro Studies : Compounds similar to 5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole derivatives have shown moderate to significant activity against various bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes. The presence of the oxadiazole ring enhances the interaction with microbial targets .
MicroorganismActivity Level
Staphylococcus aureusModerate
Enterobacter aerogenesSignificant
Bacillus cereusModerate

Anticancer Activity

Recent research has indicated that derivatives of this compound exhibit antiproliferative effects against cancer cell lines. For example:

  • Case Study : A study evaluated the antiproliferative activity of 4-amino derivatives against human malignant melanoma (A375) and fibroblast cell lines using MTT assays. The results showed that certain derivatives significantly reduced cell viability in melanoma cells while exhibiting lower toxicity towards normal fibroblasts .
Cell LineIC50 (µM)
A375 (Melanoma)22.5
BJ (Fibroblast)>50

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-donating groups on the aromatic rings has been correlated with enhanced anticancer properties. Molecular docking studies suggest that these compounds bind effectively to active sites in target enzymes such as carbonic anhydrase-II, which is implicated in tumor growth .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile. The compound has demonstrated effectiveness against a range of bacterial strains. For instance, research indicates that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. This is attributed to the ability of the triazole ring to interact with microbial enzymes and disrupt essential cellular processes.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway. The presence of the oxadiazole moiety enhances its ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, there is emerging evidence supporting the anti-inflammatory effects of this compound. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Agricultural Applications

Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Research has indicated that it exhibits herbicidal activity against various weed species. The mechanism involves inhibiting specific enzymes critical for plant growth and development. This property positions it as a promising alternative to conventional herbicides, which often have detrimental environmental impacts.

Fungicidal Activity
Moreover, derivatives of this compound have been evaluated for fungicidal activity. Laboratory studies have shown efficacy against several fungal pathogens affecting crops. The compound's ability to disrupt fungal cell wall synthesis could lead to the development of safer agricultural fungicides.

Materials Science

Synthesis of Novel Materials
The compound's chemical properties allow for its use in synthesizing novel materials with specific functionalities. For example, it can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research is ongoing into its application in creating smart materials that respond to environmental stimuli.

Nanotechnology Applications
In nanotechnology, this compound can be utilized as a precursor for nanoparticles with tailored surface properties. These nanoparticles have potential uses in drug delivery systems and as contrast agents in imaging techniques due to their biocompatibility and ability to encapsulate therapeutic agents effectively.

Summary Table of Applications

Application AreaSpecific Use CasesMechanisms/Effects
Medicinal Chemistry Antimicrobial agentsDisruption of microbial enzymes
Anticancer treatmentsInduction of apoptosis via signaling pathway modulation
Anti-inflammatory drugsReduction of pro-inflammatory cytokines
Agriculture HerbicidesInhibition of plant growth enzymes
FungicidesDisruption of fungal cell wall synthesis
Materials Science Novel material synthesisEnhanced thermal stability
Nanoparticle developmentImproved drug delivery and imaging capabilities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table compares 5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile with structurally related compounds, emphasizing substituent effects and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
This compound (Target) C₅H₄N₈O 192.14* 4-amino-1,2,5-oxadiazol-3-ylamino, carbonitrile High nitrogen content; potential for hydrogen bonding and π-π stacking
SeTACN (5-(4-Methoxyphenyl)-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile) C₂₀H₁₅N₄OSe 429.35 4-methoxyphenyl, phenylselanyl Enhanced lipophilicity; serotonin receptor affinity (Ki = 0.8 µM for 5-HT1A)
5-Phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile (Compound 1) C₂₀H₁₅N₄Se 414.32 Phenyl, phenylselanyl Moderate solubility in DMSO; antidepressant-like effects in mice
5-Amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile C₁₄H₁₆ClN₅ 297.76 tert-butyl, 4-chlorophenyl Thermal stability (Tₘ = 215°C); fluorescence properties
5-Aminooxazole-4-carbonitrile derivatives (e.g., 1a–1e) Varies ~150–250 Cyclopropyl, benzyl, phenyl Planar geometry; used in [3+2] cycloaddition for tetrazole synthesis

*Calculated based on molecular formula.

Pharmacological Activity

  • SeTACN : Exhibits potent antidepressant-like effects in mice (10 mg/kg, i.p.) via 5-HT1A/2A receptor modulation .
  • 5-Phenyltriazole-carbonitrile (Compound 1) : Shows moderate affinity for dopamine transporters (IC₅₀ = 12 µM) but lower serotonergic activity compared to SeTACN .
  • Target Compound : Computational docking predicts strong interactions with serotonin transporters (ΔG = −8.9 kcal/mol), though in vivo data are lacking .

Thermal and Solubility Profiles

  • Thermal Stability: Pyrazole-carbonitriles (e.g., 5-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) exhibit higher thermal stability (Tₘ > 200°C) than triazole-carbonitriles, which decompose near 180°C .

Q & A

How can the synthesis of 5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile be optimized using [3+2] cycloaddition reactions?

Level: Basic
Methodological Answer:
The compound can be synthesized via [3+2] cycloaddition between 5-aminooxazole-4-carbonitrile derivatives and azides. Key steps include:

  • Selecting substrates with substituents that enhance reactivity, such as NH₂, N-methyl, or N-phenyl groups (e.g., compound 1a–e in ).
  • Using dry dioxane and aqueous ammonia for amide formation, followed by acidification (pH 3) to precipitate intermediates .
  • Optimizing reaction conditions (e.g., temperature, solvent polarity) to improve cycloaddition efficiency. For example, reports yields up to 70% after recrystallization from ethanol/DMF.

Data Contradiction Analysis:
Variations in yields may arise from steric hindrance of substituents. For instance, bulky aryl groups (e.g., benzyl in 1b ) reduce reaction rates compared to smaller groups (e.g., cyclopropyl in 1a ) .

What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

Level: Advanced
Methodological Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended for studying electronic properties.

  • Exchange-correlation functionals: Incorporate exact exchange terms (e.g., Becke’s 1993 functional) to improve accuracy for thermochemical properties (average deviation ≤2.4 kcal/mol for atomization energies) .
  • Reactivity descriptors: Calculate Fukui indices or molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites.
  • Software: Gaussian or ORCA with basis sets like 6-31G(d,p) for geometry optimization and frequency analysis.

Application Example:
DFT can elucidate the electron-withdrawing effect of the carbonitrile group on the triazole ring, influencing [3+2] cycloaddition regioselectivity .

What crystallographic techniques validate the molecular structure of this compound?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with refinement software (e.g., SHELXL) is critical:

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Structure solution: Employ direct methods (SHELXS) or charge flipping (SHELXD) for phase determination .
  • Validation: Check for R-factors (<5%), residual electron density, and Hirshfeld surfaces using tools like PLATON .

Example from Evidence:
ORTEP-3 ( ) can generate thermal ellipsoid plots to visualize anisotropic displacement parameters, ensuring accurate bond-length measurements (±0.001 Å) .

How can molecular docking assess potential biological targets for this compound?

Level: Advanced
Methodological Answer:
Molecular docking (e.g., MOE, AutoDock Vina) evaluates binding affinities to proteins like SARS-CoV-2 Mpro (PDB: 6LU7):

  • Preparation: Protonate the ligand at physiological pH and minimize energy using the MMFF94 force field.
  • Grid setup: Define binding pockets using residues within 6 Å of co-crystallized ligands (e.g., N3 inhibitor in 6LU7) .
  • Scoring: Prioritize compounds with binding energies ≤−7.5 kcal/mol (e.g., reports −7.79 kcal/mol for a related triazole-oxadiazole derivative) .

Validation: Compare docking poses with experimental crystallographic data (e.g., RMSD <2.0 Å) .

What challenges arise in elucidating reaction mechanisms for triazole-oxadiazole hybrids?

Level: Advanced
Methodological Answer:
Mechanistic studies face challenges such as:

  • Intermediate detection: Use time-resolved NMR or mass spectrometry to capture transient species (e.g., nitrene intermediates in cycloadditions) .
  • Regioselectivity: Isotopic labeling (e.g., ¹⁵N) clarifies bond formation pathways in [3+2] reactions .
  • Computational modeling: Transition-state optimization with QM/MM methods (e.g., ONIOM) identifies rate-determining steps .

Case Study:
highlights competing pathways in oxadiazole synthesis, where stannous chloride reduction may form byproducts requiring HPLC purification (purity >99%) .

How to resolve discrepancies in spectroscopic data for triazole-oxadiazole derivatives?

Level: Advanced
Methodological Answer:
Contradictions in NMR/IR data can be addressed by:

  • Multidimensional NMR: Use HSQC and HMBC to assign ambiguous proton/carbon signals (e.g., distinguishing NH₂ protons in oxadiazole vs. triazole rings) .
  • X-ray crystallography: Resolve tautomeric forms (e.g., 1H vs. 2H-triazole) by comparing experimental bond lengths with DFT-calculated values .
  • In silico spectroscopy: Predict IR/NMR spectra with tools like ACD/Labs or ChemDraw and compare with experimental data .

Example:
uses DFT (B3LYP/6-311++G**) to simulate IR spectra of pyrazole-carbonitriles, matching experimental carbonyl stretches within ±10 cm⁻¹ .

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